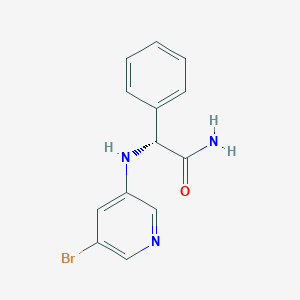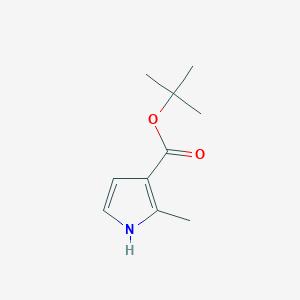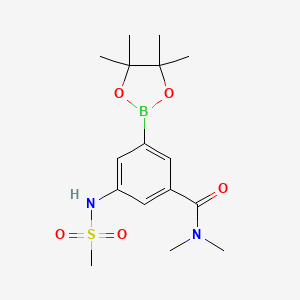
2-amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride
Übersicht
Beschreibung
2-amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride, also known as 2-AQH, is a quinazolinone derivative with potential applications as a medicinal agent. It is a synthetic compound with a low molecular weight and a high lipophilicity, which makes it an attractive candidate for drug development. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, and diabetes. In addition, 2-AQH has been investigated for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, and for its potential use in the development of novel delivery systems for drugs.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride has been utilized as a precursor in various chemical syntheses. For instance, it is involved in the acid-catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine, which is further reacted with aromatic aldehydes to yield tetracyclic dihydroquinazolines. This process is significant in the formation of complex organic compounds, highlighting its importance in chemical research and pharmaceutical development (Marinho & Proença, 2016). Moreover, silica-bonded N-propylsulfamic acid catalyzes the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, indicating its role in facilitating and optimizing synthetic pathways (Niknam, Jafarpour, & Niknam, 2011).
Serotonin Receptor Research
The compound's derivatives have been identified as antagonists at 5-HT3 serotonin receptors. This discovery is critical in neuroscience and pharmacology, as it opens pathways for developing new drugs targeting serotonin receptors, which play a crucial role in mood, anxiety, and cognition. Studies have highlighted the importance of specific interactions of quinazoline substituents with receptor features, providing insights into the receptor-ligand binding mechanisms and aiding in the design of more effective therapeutic agents (Abdelkhalek et al., 2020).
Antidepressant Potential
Derivatives of 2-amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride, specifically 2-amino-6-chloro-3,4-dihydroquinazoline, have exhibited antidepressant-like actions in preclinical models. This finding is particularly important in the field of mental health, where there is a continuous search for new therapeutic compounds with improved efficacy and fewer side effects. The ability of these derivatives to interact with 5-HT3 serotonin receptors and display antidepressant-like action provides a promising avenue for the development of new antidepressant drugs (Dukat et al., 2013).
Antimicrobial and Antitubercular Activity
The compound's derivatives have been studied for their antimicrobial and antitubercular activities. Research involving novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, synthesized from the compound's intermediate, has shown promising results against Mycobacterium tuberculosis. This contributes to the field of infectious diseases, offering potential new compounds for treating tuberculosis, a major global health concern (Marvadi et al., 2020).
Eigenschaften
IUPAC Name |
2-amino-7,8-dihydro-5H-quinazolin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c9-8-10-4-5-3-6(12)1-2-7(5)11-8;/h4H,1-3H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGQYUVZOYYQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)
![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)




![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)





![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)